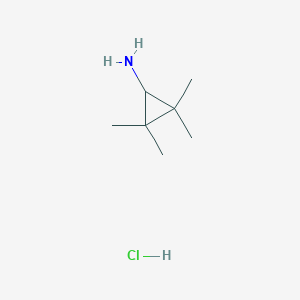
2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride
Vue d'ensemble
Description
“2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride” is a cyclic organic compound with the CAS Number: 1269455-96-0 . It is commonly used in various scientific experiments due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular weight of this compound is 149.66 . The IUPAC name is 2,2,3,3-tetramethylcyclopropanamine hydrochloride and the Inchi Code is 1S/C7H15N.ClH/c1-6(2)5(8)7(6,3)4;/h5H,8H2,1-4H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties might be available in specialized databases or literature.Applications De Recherche Scientifique
Synthesis of Novel Compounds : This compound is used in the synthesis of novel chemical structures. For example, it's utilized in the preparation of new oxazolines, which involves intramolecular cyclic dehydration reactions (Xu Quan-cai, 2011). Similarly, it's used in synthesizing 1-Ethynylcyclopropylamine and its derivatives, showcasing its role in creating new chemical entities (S. Kozhushkov et al., 2010).
Catalytic Applications : It finds use in catalytic processes, such as in dimethylzinc-mediated additions of alkenylzirconocenes to aldimines, highlighting its role in creating allylic amine and C-cyclopropylalkylamine structures (P. Wipf et al., 2003).
Polymer Chemistry : In the field of polymer chemistry, it is used for the functionalization of polymers. For example, its derivative (2,2,5,5-tetramethyl-1-(3-bromopropyl)-1-aza-2,5-disilacyclopentane) is used in the reaction with living anionic polymers for the synthesis of primary amine end-functionalized polystyrene and poly(methyl methacrylate) (H. Ji et al., 2007).
Ring-Opening Cyclization Reactions : It also plays a role in ring-opening cyclization reactions, as shown in the synthesis of tetrahydro-1,3-oxazepines via intramolecular amination of cyclopropylmethyl cation, demonstrating its utility in creating complex cyclic structures (M. Skvorcova et al., 2015).
Analytical Chemistry and Drug Design : It has been identified in studies related to synthetic cannabimimetics, indicating its potential relevance in forensic science and drug design (V. Shevyrin et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2,2,3,3-tetramethylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)5(8)7(6,3)4;/h5H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHWZWPUKPVGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethylcyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)






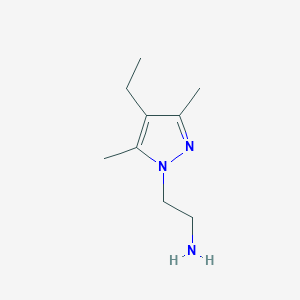
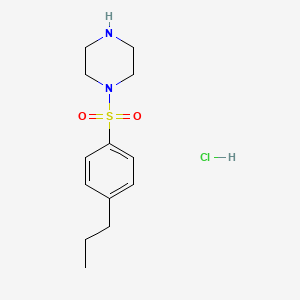
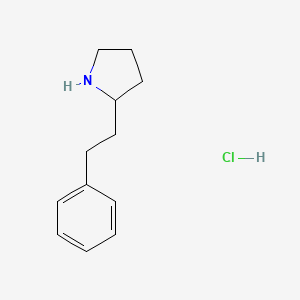
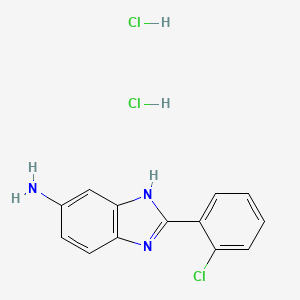
![3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1454893.png)

